Cas no 92636-36-7 (1-(4-Iodophenyl)pyrrole)

1-(4-Iodophenyl)pyrrole structure
1-(4-Iodophenyl)pyrrole structure
Product Name:1-(4-Iodophenyl)pyrrole
CAS 번호:92636-36-7
MF:C10H8IN
메가와트:269.081694602966
MDL:MFCD00052399
CID:91054
PubChem ID:272430
Update Time:2025-05-23

1-(4-Iodophenyl)pyrrole 화학적 및 물리적 성질

이름 및 식별자

    • 1-(4-Iodophenyl)pyrrole
    • 1-(4-iodophenyl)-1H-pyrrole
    • FMURNAZHVQDQQN-UHFFFAOYSA-N
    • NSC116802
    • (4-iodophenyl)pyrrole
    • Maybridge1_002926
    • 4-(1-Pyrrolyl)iodobenzene
    • DivK1c_001678
    • 1-(4-iodo-phenyl)-1H-pyrrole
    • HMS549M22
    • 1H-Pyrrole,1-(4-iodophenyl)-
    • 1-(4-Iodophenyl)-1H-pyrrole #
    • STK130639
    • KM3132
    • BBL022268
    • 3430AF
    • 1-(4-iodophenyl)pyrrole, AldrichCPR
    • VP60048
    • CDS1_000638
    • TR-0
    • 1-(4-Iodophenyl)-1H-pyrrole (ACI)
    • N-(4-Iodophenyl)pyrrole
    • NSC 116802
    • SB62120
    • AO-080/40859668
    • CCG-243384
    • AKOS000285881
    • MFCD00052399
    • CS-0063882
    • 92636-36-7
    • SCHEMBL393880
    • NSC-116802
    • DB-018598
    • DTXSID50919037
    • AS-58022
    • D73308
    • MDL: MFCD00052399
    • 인치: 1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
    • InChIKey: FMURNAZHVQDQQN-UHFFFAOYSA-N
    • 미소: IC1C=CC(N2C=CC=C2)=CC=1
    • BRN: 7915717

계산된 속성

  • 정밀분자량: 268.97000
  • 동위원소 질량: 268.97
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 135
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.7
  • 토폴로지 분자 극성 표면적: 4.9

실험적 성질

  • 색과 성상: 연갈색 분말
  • 밀도: 1.6897 (estimate)
  • 융해점: 128-133 °C
  • 비등점: 302 °C at 760 mmHg
  • 플래시 포인트: 136.4 °C
  • 굴절률: 1.65
  • PSA: 4.93000
  • LogP: 3.08190
  • 민감성: Light Sensitive
  • 용해성: 물에 녹지 않다

1-(4-Iodophenyl)pyrrole 보안 정보

1-(4-Iodophenyl)pyrrole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM333337-250mg
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 95%+
250mg
$57 2021-06-16
Chemenu
CM333337-1g
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 95%+
1g
$114 2021-06-16
Chemenu
CM333337-5g
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 95%+
5g
$394 2021-06-16
ChemScence
CS-0063882-1g
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 ≥97.0%
1g
$70.0 2022-04-26
ChemScence
CS-0063882-5g
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 ≥97.0%
5g
$210.0 2022-04-26
TRC
B448808-1g
1-(4-Iodophenyl)pyrrole
92636-36-7
1g
$ 160.00 2022-06-07
TRC
B448808-100mg
1-(4-Iodophenyl)pyrrole
92636-36-7
100mg
$ 50.00 2022-06-07
TRC
B448808-500mg
1-(4-Iodophenyl)pyrrole
92636-36-7
500mg
$ 95.00 2022-06-07
Chemenu
CM333337-1g
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 95%+
1g
$*** 2023-05-29
Chemenu
CM333337-5g
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 95%+
5g
$*** 2023-05-29

1-(4-Iodophenyl)pyrrole 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Water ;  60 °C; 1 - 4 h, 60 °C
참조
Iron-catalyzed inexpensive and practical synthesis of N-substituted pyrroles in water
Azizi, Najmedin; Khajeh-Amiri, Alireza; Ghafuri, Hossein; Bolourtchian, Mohammad; Saidi, Mohammad Reza, Synlett, 2009, (14), 2245-2248

합성 방법 2

반응 조건
1.1 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, (T-4)-tetrachloroantimo… (silica-bound) Solvents: Water ;  60 min, 100 °C
참조
A recyclable magnetic nanoparticles supported antimony catalyst for the synthesis of N-substituted pyrroles in water
Ma, Fei-Ping; Li, Pei-He; Li, Bao-Le; Mo, Li-Ping; Liu, Ning; et al, Applied Catalysis, 2013, 457, 34-41

합성 방법 3

반응 조건
1.1 Solvents: Choline chloride ,  (+)-Tartaric acid ;  90 min, 90 °C
참조
L-(+)-Tartaric acid and choline chloride based deep eutectic solvent: An efficient and reusable medium for synthesis of N-substituted pyrroles via Clauson-Kaas reaction
Wang, Ping; Ma, Fei-Ping; Zhang, Zhan-Hui, Journal of Molecular Liquids, 2014, 198, 259-262

합성 방법 4

반응 조건
1.1 Reagents: Lawesson's reagent Solvents: Toluene ;  24 h, 130 °C
참조
Lawesson's reagent-promoted deoxygenation of γ-hydroxylactams or succinimides for the syntheses of substituted pyrroles
Shi, Tao; Wang, Xiaodong; Yin, Gaofeng; Wang, Zhen, Organic Chemistry Frontiers, 2022, 9(6), 1599-1603

합성 방법 5

반응 조건
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Water ;  4 h, 60 °C
참조
Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde
Zheng, Hong-Xing; Shan, Xiang-Huan; Qu, Jian-Ping ; Kang, Yan-Biao, Organic Letters, 2017, 19(19), 5114-5117

합성 방법 6

반응 조건
1.1 Solvents: Acetic acid ;  3 h, reflux
참조
Preparation of 1-(4-iodophenyl)pyrrole
, China, , ,

합성 방법 7

반응 조건
1.1 Catalysts: Acetic acid ,  Indium Solvents: Acetonitrile ;  2 h, reflux
1.2 Solvents: Water ;  2 h, reflux
참조
Synthesis of N-substituted pyrrole derivatives via indium-assisted one-pot reduction/N-annulation sequence reaction
Kim, Eungyung; Jeong, Mingyeong; Lee, Hyejeong; Kim, Byeong Hyo, Heterocycles, 2019, 98(8), 1105-1118

합성 방법 8

반응 조건
1.1 Catalysts: Squaric acid Solvents: Water ;  3 - 6 h, 60 °C
참조
Squaric acid catalyzed simple synthesis of N-substituted pyrroles in green reaction media
Azizi, Najmadin; Davoudpour, Anahita; Eskandari, Farshid; Batebi, Ehlham, Monatshefte fuer Chemie, 2013, 144(3), 405-409

합성 방법 9

반응 조건
1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ;  30 min, 100 °C
참조
Scandium triflate-catalysed synthesis of N-substituted pyrroles from amine and 2,5-dimethoxytetrahydrofuran
Zuo, Bing; Chen, Jiuxi; Liu, Miaochang; Ding, Jinchang; Wu, Huayue; et al, Journal of Chemical Research, 2009, (1), 14-16

합성 방법 10

반응 조건
1.1 Solvents: Acetic acid ;  2 h, rt → 116 °C
참조
Polyaromatic amines. Part 3: Synthesis of poly(diarylamino)styrenes and related compounds
Plater, M. John; Jackson, Toby, Tetrahedron, 2003, 59(25), 4673-4685

합성 방법 11

반응 조건
1.1 Catalysts: Manganese nitrate ;  20 min, 120 °C
1.2 Reagents: Water
참조
A solvent-free manganese(II) -catalyzed Clauson-Kaas protocol for the synthesis of N-aryl pyrroles under microwave irradiation
Rohit, Kizhakkekuttu Radhakrishnan; Meera, Gopinadh; Anilkumar, Gopinathan, Journal of Heterocyclic Chemistry, 2022, 59(1), 194-200

합성 방법 12

반응 조건
1.1 Catalysts: Zinc triflate ;  8 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ;  rt
참조
A green protocol for the synthesis of N-aryl pyrroles: A modified Clauson-Kaas approach using zinc catalyst
Afsina, C. M. A.; Rohit, K. R.; Anilkumar, G., Results in Chemistry, 2022, 4,

1-(4-Iodophenyl)pyrrole Raw materials

1-(4-Iodophenyl)pyrrole Preparation Products

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TAIXING JOXIN BIO-TEC CO.,LTD.
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Audited Supplier 감사 대상 공급업체
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ASIACHEM I&E (JIANGSU) CO., LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
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Audited Supplier 감사 대상 공급업체
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Inner Mongolia Xinhong Biological Technology Co., Ltd
烟台朗裕新材料科技有限公司
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Audited Supplier 감사 대상 공급업체
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Jiangsu Xinsu New Materials Co., Ltd
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Audited Supplier 감사 대상 공급업체
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Jiangsu Xinsu New Materials Co., Ltd